REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([O:13][CH3:14])[CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([O:13][CH3:14])[CH:7]=[C:8]([NH2:10])[CH:9]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution is filtered with suction
|
Type
|
WASH
|
Details
|
the catalyst washed with a few cc of methanol
|
Type
|
CUSTOM
|
Details
|
Removal of the methanol
|
Type
|
CUSTOM
|
Details
|
gives a clear brown glass which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
EXTRACTION
|
Details
|
Extraction with boiling benzene (250 ml.) and treatment with Darco®
|
Type
|
CUSTOM
|
Details
|
gives white needles (8.7 gm., m.p. 79-80°, 63% yield)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=C(C1)N)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |